Liposyn II is classified as a parenteral lipid emulsion. It is produced by pharmaceutical companies specializing in intravenous nutritional products. The primary components—safflower oil and soybean oil—are sources of triglycerides, which are essential for providing energy and supporting various physiological functions in patients receiving total parenteral nutrition .
The synthesis of Liposyn II involves the emulsification of oils to create a stable fat emulsion suitable for intravenous administration. The process typically includes:
The molecular structure of Liposyn II primarily consists of triglycerides derived from safflower oil and soybean oil, with a significant proportion of linoleic acid contributing to its nutritional value. The average size of emulsified fat particles in Liposyn II is approximately 0.4 microns, resembling naturally occurring chylomicrons . This size facilitates efficient absorption when administered intravenously.
The primary chemical reactions involved in the formulation of Liposyn II include:
These reactions are crucial for ensuring that Liposyn II provides bioavailable nutrients upon administration .
Liposyn II functions by providing a source of calories through its fat content. Once infused into the bloodstream, it mimics natural lipid metabolism:
Liposyn II is primarily used in clinical settings for:
In addition, research continues into optimizing lipid emulsions like Liposyn II to improve patient outcomes during parenteral nutrition therapy .
The development of safe intravenous lipid emulsions began in earnest in the 1960s following the withdrawal of early cottonseed oil-based formulations due to adverse reactions. Intralipid (100% soybean oil), introduced in Europe in 1962 and approved in the U.S. in 1975, established the safety profile for ILEs [5] [6]. Liposyn II entered clinical practice as a strategic alternative, combining safflower oil (high in ω-6 linoleic acid) and soybean oil to optimize essential fatty acid delivery while mitigating limitations of single-oil emulsions [5] [8].
Table 1: Composition and Fatty Acid Profile of Liposyn II
Parameter | Liposyn II 10% | Liposyn II 20% |
---|---|---|
Total Lipids | 10% w/v | 20% w/v |
Safflower Oil | 5% | 10% |
Soybean Oil | 5% | 10% |
Egg Phosphatides | ≤1.2% | 1.2% |
Glycerin | 2.5% | 2.5% |
Linoleic Acid (ω-6) | ~65.8% of total fatty acids | ~65.8% of total fatty acids |
Oleic Acid (ω-9) | ~17.7% | ~17.7% |
Palmitic Acid | ~8.8% | ~8.8% |
pH Range | 6.0–9.0 | 6.0–9.0 |
Osmolarity (mOsmol/L) | 276 | 258 |
This formulation provided a distinct fatty acid profile compared to pure soybean oil emulsions, delivering higher linoleic acid concentration (65.8% vs. 52–54% in Intralipid) to meet essential fatty acid requirements more efficiently [5] [8]. The emulsion's physicochemical properties, including a mean particle diameter of 0.4 microns (mimicking endogenous chylomicrons) and near-physiological osmolarity, enabled safe peripheral venous administration [8].
Liposyn II serves two primary physiological functions: caloric provision and essential fatty acid (EFA) deficiency prevention. Providing 1.1 kcal/mL (10%) and 2.0 kcal/mL (20%), it delivers up to 60% of daily caloric requirements in adults and pediatric patients [8]. Critically, its high linoleic acid content (0.6 kcal/mL in 10%, 1.2 kcal/mL in 20%) directly addresses EFA deficiency prevention, requiring only 4% of total calories as linoleate for biochemical efficacy [2] [8].
Metabolic studies in adults receiving 20–50% of calories via Liposyn II over 14 days demonstrated predictable lipid handling:
In neonatal nutrition, Liposyn II's role became more nuanced. While effectively preventing EFA deficiency, emerging research implicated high ω-6 fatty acid content in parenteral nutrition-associated liver disease (PNALD). Phytosterols in plant-based oils (including Liposyn II) were identified as potential hepatotoxic agents when administered long-term [1] [3].
Table 2: Clinical Metabolic Parameters During Liposyn II Administration
Parameter | Baseline | Day 14 | Change | Clinical Significance |
---|---|---|---|---|
Total Cholesterol (mg/dL) | 150 ± 32 | 180 ± 38 | +30 ± 13* | Tissue mobilization |
LDL Cholesterol (mg/dL) | 105 ± 28 | 135 ± 35 | +30 ± 11* | Tissue mobilization |
HDL Cholesterol (mg/dL) | 28 ± 6 | 32 ± 7 | +4 ± 2 | Non-significant change |
Triglycerides (mg/dL) | 110 ± 25 | 118 ± 30 | +8 ± 5 | Within normal limits |
Total Protein (g/dL) | 6.0 ± 0.5 | 6.3 ± 0.6 | +0.3 ± 0.1* | Improved synthesis? |
Body Weight (kg) | 62.5 ± 8.7 | 63.7 ± 9.2 | +1.2 ± 0.5* | Nutritional support |
Data from adult patients receiving 14-day PN with Liposyn II [9]; *statistically significant (p<0.05)
The landscape of intravenous lipid emulsions evolved substantially with concerns about ω-6 PUFA-induced proinflammatory effects and hepatotoxicity. Liposyn II's position within this spectrum is defined by its balanced safflower-soybean composition relative to alternatives:
Table 3: Lipid Emulsion Composition and Hepatic Impact Comparison
Emulsion | Oil Composition | Linoleic Acid (ω-6) | Hepatic Fat Content* (%) | EFAD Prevention |
---|---|---|---|---|
Liposyn II | 50% Safflower, 50% Soybean | 65.8% | 21.9% | Effective |
Intralipid | 100% Soybean | 54% | 17.4% | Effective |
ClinOleic | 80% Olive, 20% Soybean | 18.9% | 22.5% | Inconsistent |
SMOFlipid | 30% MCT, 30% Soybean, 25% Olive, 15% Fish | 18.3% | 12.6% | Effective |
Omegaven | 100% Fish Oil | 4.1% | 0% | Effective |
Hepatic steatosis after 19 days in murine model [3] [4]
Liposyn II maintained clinical relevance in specific scenarios despite newer alternatives:
Nevertheless, its high ω-6/ω-3 ratio (15.7:1) remained a limitation in neonatal and long-term PN, where ω-3-enriched emulsions demonstrated superior hepatoprotection [1] [3].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9